3-(3-bromophenyl)-N-ethylpropanamide
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Overview
Description
3-(3-Bromophenyl)-N-ethylpropanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-ethylpropanamide typically involves the bromination of a phenyl ring followed by the introduction of an ethylpropanamide group. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki cross-coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Acylation and Cyclization: The compound can participate in Friedel–Crafts acylation and cyclization reactions to form complex structures.
Common Reagents and Conditions
Suzuki Coupling: Boron reagents, palladium catalysts, and bases such as potassium carbonate are commonly used.
Friedel–Crafts Acylation: Aluminum chloride and acyl chlorides are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield various substituted phenyl derivatives, while Friedel–Crafts acylation can produce complex aromatic compounds.
Scientific Research Applications
3-(3-Bromophenyl)-N-ethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds and drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromophenyl structure but has a sulfonamide group instead of an amide.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound has a similar bromophenyl structure but includes a pyrazole ring and a hydroxyprop-2-en-1-one group.
Uniqueness
3-(3-Bromophenyl)-N-ethylpropanamide is unique due to its specific combination of a bromophenyl ring and an ethylpropanamide group. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
3-(3-bromophenyl)-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAKXJNKHSOXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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